Fmoc-L-3-Benzothienylalanine

Catalog No.
S1768533
CAS No.
177966-60-8
M.F
C26H21NO4S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-3-Benzothienylalanine

CAS Number

177966-60-8

Product Name

Fmoc-L-3-Benzothienylalanine

IUPAC Name

(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C26H21NO4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

BQIZNDWONIMCGM-QHCPKHFHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O

Synonyms

177966-60-8;Fmoc-L-3-Benzothienylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoicacid;Fmoc-beta-(3-benzothienyl)-Ala-OH;Fmoc-L-3-(3-Benzothienyl)alanine;Fmoc-3-(3-benzothienyl)-L-alanine;(2S)-3-(1-benzothiophen-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;Fmoc-L-3-Benzothienylala;AC1MC51J;47418_ALDRICH;SCHEMBL6790172;47418_FLUKA;MolPort-001-758-684;ZINC4218169;CF-387;Fmoc-L-3-(3-Benzothienyl)-alanine;MFCD00672562;AKOS015837218;AKOS015912201;FL150-1;AK163617;AM003498;AM018400;AN-30667;KB-51961

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O

The exact mass of the compound Fmoc-L-3-Benzothienylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-L-3-Benzothienylalanine (CAS: 177966-60-8) is a specialized, non-natural aromatic amino acid widely procured for advanced solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Featuring a benzothiophene side chain, it serves as a highly lipophilic, oxidation-resistant isostere for natural tryptophan (Trp) and synthetic naphthylalanine (Nal). By replacing the reactive indole NH of tryptophan with a sulfur atom, Fmoc-Bta-OH alters the electronic distribution, polarizability, and hydrogen-bonding profile of the resulting peptide [1]. Industrial and academic buyers prioritize this compound to enhance membrane permeability, optimize receptor binding affinities, and eliminate oxidative liabilities during harsh cleavage conditions, making it a critical building block for cell-penetrating peptides (CPPs) and metabolically stable therapeutics [2].

Substituting Fmoc-L-3-Benzothienylalanine with cheaper, more common aromatic amino acids like Fmoc-Trp-OH or Fmoc-2-Nal-OH compromises application-critical performance. Natural tryptophan contains an electron-rich indole ring that is highly susceptible to oxidative degradation during SPPS cleavage and in vivo metabolism, leading to reduced synthetic yields and shorter therapeutic half-lives [1]. While 2-naphthylalanine (2-Nal) provides similar steric bulk without the oxidation-prone NH group, it lacks the unique polarizability and electronic properties of the benzothiophene sulfur atom. This structural nuance is not merely academic; substituting Bta with Nal can result in multi-fold drops in endosomal escape efficiency for intracellular biologics, while reverting to Trp can drastically alter receptor selectivity by reintroducing an unwanted hydrogen bond donor [2]. Consequently, exact procurement of Fmoc-Bta-OH is mandatory for workflows requiring specific lipophilic and electronic tuning.

Enhancement of Cytosolic Delivery and Endosomal Escape

In the optimization of cyclic cell-penetrating peptides (CPPs), the choice of hydrophobic residue dictates membrane translocation efficiency. When L-3-benzothienylalanine (Bta) was substituted for L-2-naphthylalanine (Nal) in the CPP12 scaffold, the resulting peptide (CPP12-2) demonstrated a 3.8-fold improvement in cytosolic entry efficiency [1]. This quantitative leap in endosomal escape is critical for the delivery of highly potent cargos at low concentrations, justifying the procurement of Fmoc-Bta-OH over standard naphthylalanine derivatives for advanced drug delivery systems.

Evidence DimensionCytosolic entry efficiency (Endosomal escape)
Target Compound DataBta-substituted CPP (CPP12-2): 3.8-fold higher efficiency
Comparator Or BaselineNal-substituted CPP (CPP12): Baseline efficiency (1.0x)
Quantified Difference3.8-fold improvement in cytosolic delivery
ConditionsIn vitro mammalian cell delivery assay at low CPP concentrations

Maximizing endosomal escape allows developers to lower the required dosing of expensive intracellular biologics, directly improving therapeutic index and cost-efficiency.

Modulation of Opioid Receptor Affinity via Isosteric Replacement

The substitution of tryptophan with benzothienylalanine is a proven strategy for tuning receptor selectivity by eliminating the indole hydrogen bond donor. In the evaluation of CJ-15,208 macrocyclic tetrapeptide analogs, replacing D-Trp with D-Bta resulted in a 5-fold increase in Kappa Opioid Receptor (KOR) binding affinity [1]. Furthermore, the Bta analog maintained KOR antagonism, whereas other substitutions (like Nal) completely abolished this activity or shifted it to delta-opioid receptors. This demonstrates that Fmoc-Bta-OH is not just a structural spacer, but a precise electronic modulator for target-specific binding.

Evidence DimensionKappa Opioid Receptor (KOR) Binding Affinity
Target Compound DataD-Bta substituted analog: 5-fold higher affinity
Comparator Or BaselineD-Trp substituted parent peptide: Baseline affinity
Quantified Difference500% increase in KOR binding affinity
ConditionsRadioligand competition binding assay in vitro

Procuring Bta allows medicinal chemists to rationally eliminate hydrogen bond donors to increase target receptor affinity and alter selectivity profiles without losing aromatic bulk.

Expanded Stokes Shift in Fluorescent Protein Engineering

Beyond solid-phase synthesis, Bta is utilized in recombinant protein engineering to generate novel spectral properties. When benzothienylalanine was site-specifically incorporated into the Trp66 position of a Cyan Fluorescent Protein (CFP6) variant, the resulting protein exhibited an unusually large Stokes shift of 56 nm [1]. In contrast, the native Trp-containing CFP typically exhibits a Stokes shift of approximately 40 nm. This significant spectral expansion reduces excitation-emission overlap, making Bta a superior precursor for developing advanced fluorescent biosensors.

Evidence DimensionFluorescence Stokes Shift
Target Compound DataBta-incorporated CFP6: 56 nm Stokes shift
Comparator Or BaselineNative Trp-containing CFP: ~40 nm Stokes shift
Quantified Difference16 nm expansion in Stokes shift (40% increase)
ConditionsRecombinant expression in E. coli using mutant yeast phenylalanyl-tRNA synthetase

An expanded Stokes shift minimizes background noise and self-quenching in fluorescence assays, driving the procurement of Bta for high-resolution imaging and diagnostic probe development.

Synthesis of High-Efficiency Cell-Penetrating Peptides (CPPs)

Fmoc-Bta-OH is the optimal choice for synthesizing cyclic CPPs where endosomal escape is a bottleneck. By replacing standard hydrophobic residues like naphthylalanine, Bta significantly enhances the cytosolic delivery of macromolecular cargos, making it highly relevant for researchers developing intracellular biologics and gene therapies [1].

Development of Oxidation-Resistant Peptidomimetics

For therapeutic peptides that suffer from poor in vivo half-lives or low synthesis yields due to tryptophan oxidation, Fmoc-Bta-OH serves as a direct, oxidation-resistant isostere. The substitution of the indole ring with a benzothiophene moiety eliminates the reactive NH group, ensuring greater stability during harsh SPPS cleavage conditions and prolonged metabolic survival in biological systems [2].

Receptor Selectivity Tuning in Drug Discovery

In medicinal chemistry workflows targeting G-protein coupled receptors (GPCRs), Fmoc-Bta-OH is procured to fine-tune binding affinities. It is specifically deployed when a hydrogen bond donor (like the NH in Trp) is detrimental to target selectivity, allowing researchers to maintain aromaticity and steric bulk while dramatically shifting receptor antagonism profiles[3].

XLogP3

5.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-3-(3-Benzothienyl)alanine

Dates

Last modified: 08-15-2023

Explore Compound Types